

Commercial Suppliers and Technical Applications of Ramelteon-d5: A Guide for Researchers

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Compound of Interest

Compound Name: *Ramelteon-d5*

Cat. No.: *B10775456*

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For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the commercial availability of **Ramelteon-d5**, its application as an internal standard in analytical methods, and the associated signaling pathways of its parent compound, Ramelteon.

Commercial Availability of Ramelteon-d5

Ramelteon-d5, the deuterated analog of Ramelteon, is a critical tool for pharmacokinetic and metabolic studies. It is primarily utilized as an internal standard for the accurate quantification of Ramelteon in biological samples using mass spectrometry. Several commercial suppliers offer **Ramelteon-d5**, and the following table summarizes key quantitative data from a selection of these vendors.

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity
MedChemExpress	1134159-63-9	C ₁₆ H ₁₆ D ₅ NO ₂	264.37	Not specified
Cayman Chemical	2699607-24-2	C ₁₆ H ₁₆ D ₅ NO ₂	264.4	≥99% deuterated forms (d ₁ -d ₅)
Veeprho	1134159-63-9	Not specified	Not specified	Not specified
Artis Standards	1134159-63-9	C ₁₆ H ₁₆ D ₅ NO ₂	264.38	>98% (By HPLC)
Chromato Scientific	1134159-63-9	C ₁₆ H ₁₆ D ₅ NO ₂	264.4	Not specified
Simson Pharma	1134159-63-9	C ₁₆ H ₁₆ D ₅ NO ₂	264.37	Not specified
TargetMol	1134159-63-9	Not specified	Not specified	Not specified

Experimental Protocol: Quantification of Ramelteon using Ramelteon-d5 as an Internal Standard by LC-MS/MS

The following protocol is a representative method for the analysis of Ramelteon in human plasma using **Ramelteon-d5** as an internal standard. This method is adapted from a validated LC-MS/MS procedure for Ramelteon and its metabolite.[\[1\]](#)[\[2\]](#)

1. Sample Preparation (Protein Precipitation)

- To 200 µL of human plasma, add a known concentration of **Ramelteon-d5** solution as the internal standard (IS).
- Add 600 µL of acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge the samples at 14,000 rpm for 10 minutes.

- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography (LC) Conditions

- Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 5 μ m).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Gradient Program: A typical gradient would start with a high percentage of aqueous phase, ramping up to a high percentage of organic phase to elute the analyte and internal standard, followed by re-equilibration to the initial conditions.

3. Mass Spectrometry (MS) Conditions

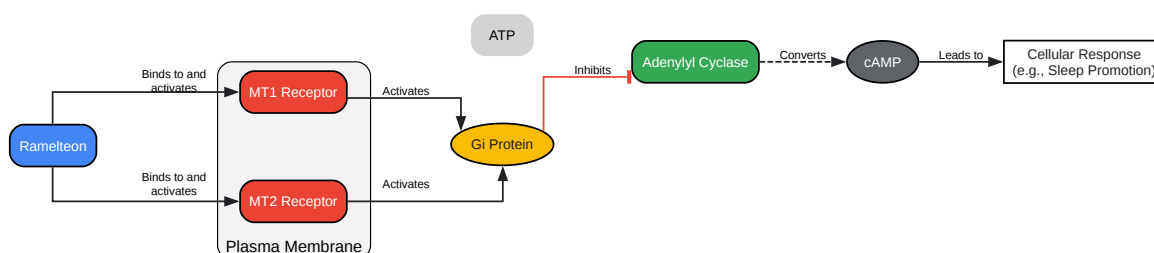
- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Ramelteon: Precursor ion (Q1) m/z \rightarrow Product ion (Q3) m/z (specific transitions to be optimized).
 - **Ramelteon-d5** (IS): Precursor ion (Q1) m/z \rightarrow Product ion (Q3) m/z (specific transitions to be optimized, typically a +5 Da shift from the parent compound).
- Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for both Ramelteon and **Ramelteon-d5** to achieve maximum sensitivity and specificity.

4. Quantification

- Construct a calibration curve by plotting the peak area ratio of Ramelteon to **Ramelteon-d5** against the concentration of Ramelteon standards.
- Determine the concentration of Ramelteon in the plasma samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway of Ramelteon

Ramelteon is a selective agonist for the melatonin receptors MT1 and MT2, which are G-protein coupled receptors (GPCRs).[3][4] The activation of these receptors by Ramelteon is believed to be the primary mechanism for its sleep-promoting effects. The signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]

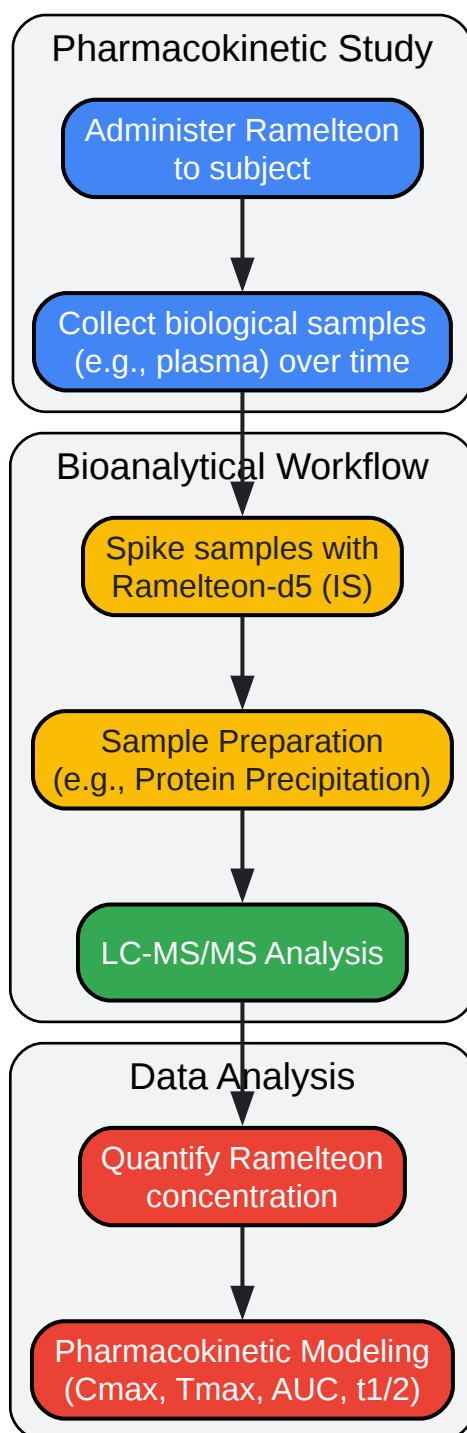


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Ramelteon's mechanism of action via MT1/MT2 receptor signaling.

Experimental Workflow for Ramelteon-d5 in Pharmacokinetic Studies

The use of **Ramelteon-d5** as an internal standard is a crucial step in the workflow for determining the pharmacokinetic profile of Ramelteon. The following diagram illustrates the typical experimental workflow.



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Workflow for pharmacokinetic analysis using **Ramelteon-d5**.

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- To cite this document: BenchChem. [Commercial Suppliers and Technical Applications of Ramelteon-d5: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10775456#commercial-suppliers-of-ramelteon-d5>]

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